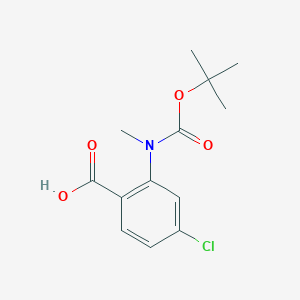

n-Boc-n-methyl-4-chloroanthranilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTUNTBYAAXKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427444 | |

| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-06-7 | |

| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of n-Boc-n-methyl-4-chloroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated physical properties of n-Boc-n-methyl-4-chloroanthranilic acid, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed, and a plausible synthetic workflow is visualized.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data, supplemented with data from its structural analogues, are summarized below.

| Property | Value | Source/Analogue |

| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |

| CAS Number | 886362-06-7 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |

| Molecular Weight | 285.72 g/mol | [1] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred from analogues |

| Melting Point | No data available. | - |

| Analogue: n-Boc-4-chloroanthranilic acid | 148 °C (decomposes) | |

| Analogue: 4-chloroanthranilic acid | 231-233 °C | |

| Boiling Point | 406 °C at 760 mmHg | - |

| Flash Point | 199.4 °C | - |

| Density | 1.29 g/cm³ | - |

| Solubility | No data available. | - |

| Analogue: 4-chloroanthranilic acid | Slightly soluble in water. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of crystalline organic acids like this compound are presented below. These are generalized protocols that represent standard laboratory practices.

The melting point of a solid is a critical indicator of its purity. The Thiele tube method is a common and effective technique for this determination.[2][3][4]

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and compacted at the sealed end by tapping. The sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: The Thiele tube is filled with oil to a level just above the side arm. The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.[2][3]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[2]

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

The solubility of a compound in various solvents is a fundamental property that informs purification methods and reaction conditions.

Materials:

-

Test tubes and rack

-

Graduated pipettes

-

Vortex mixer

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, 5% aqueous NaOH, 5% aqueous HCl)

Procedure:

-

Qualitative Assessment: A small, accurately weighed amount of the sample (e.g., 10 mg) is placed in a test tube.[5]

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[5]

-

Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[5]

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely. Solubility can be categorized as soluble, partially soluble, or insoluble.[6]

-

pH Effects: For acidic compounds like carboxylic acids, solubility is tested in aqueous acidic and basic solutions to observe the effect of salt formation on solubility.[6][7] Carboxylic acids are generally expected to be more soluble in basic solutions due to deprotonation and the formation of a more polar carboxylate salt.[7]

Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. As a protected amino acid derivative, its primary role is as a building block in the synthesis of more complex molecules, which may themselves be designed to interact with biological targets.[1] The Boc and methyl protecting groups are typically removed during the course of a synthesis to reveal the reactive amine and carboxylic acid functionalities of the anthranilic acid core.

References

An In-depth Technical Guide to n-Boc-n-methyl-4-chloroanthranilic Acid (CAS 886362-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Boc-n-methyl-4-chloroanthranilic acid (CAS 886362-06-7), a key building block in modern medicinal chemistry. This document details its chemical properties, outlines a general synthetic approach, and illustrates its application in the synthesis of bioactive molecules, particularly kinase inhibitors.

Core Compound Properties

This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid, is a protected amino acid derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses, making it a valuable intermediate in the construction of complex molecular architectures.[1]

| Property | Value |

| CAS Number | 886362-06-7 |

| Molecular Formula | C13H16ClNO4 |

| Molecular Weight | 285.72 g/mol |

| Systematic Name | 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis and Preparation

General Synthetic Workflow

The following diagram illustrates a logical synthetic pathway for the preparation of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

N-Methylation: This step typically involves reacting the starting anthranilic acid with a methylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the amino group, facilitating nucleophilic attack.

-

Boc Protection: The subsequent protection of the secondary amine can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a crucial precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds. A significant application of this building block is in the synthesis of quinazolinone derivatives. The quinazolinone core is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases, such as Phosphoinositide 3-kinases (PI3Ks).[2] PI3K signaling pathways are often dysregulated in cancer, making them an important target for drug development.

Experimental Workflow: Synthesis of a 2-Alkylaminoquinazolin-4(3H)-one Core

The following diagram illustrates the general workflow for the synthesis of a 2-alkylaminoquinazolin-4(3H)-one, a common core structure in PI3K inhibitors, utilizing this compound.

Caption: General workflow for synthesizing a quinazolinone core from this compound.

Detailed Experimental Protocol (General Procedure):

A general procedure for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from an anthranilic acid derivative is described as a one-pot, three-component reaction.[2]

-

Reagent Preparation: To a solution of the this compound in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane), an N-Boc protected amino acid, and a primary amine are added.

-

Coupling and Cyclization: A coupling agent, such as methanesulfonyl chloride (MsCl), and an activator, like N-methylimidazole (NMI), are introduced to facilitate the formation of the diamide intermediate. The reaction mixture is stirred, often with the addition of a copper(II) salt to preserve enantiopurity, and may require heating to promote the subsequent intramolecular cyclization to the quinazolinone ring system.[2]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the N-Boc protected 2-alkylaminoquinazolin-4(3H)-one.

-

Boc Deprotection: The final step to reveal the free amine for further functionalization involves the removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Role in Signaling Pathway-Targeted Drug Design

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The development of inhibitors that target key kinases within this pathway, such as PI3K, is a major focus of modern oncology research. The quinazolinone scaffold, synthesized from precursors like this compound, is a common feature of many PI3K inhibitors.

The following diagram illustrates the central role of the PI3K pathway and the point of intervention for inhibitors.

Caption: Simplified PI3K signaling pathway and the inhibitory action of quinazolinone-based drugs.

Conclusion

This compound is a strategically designed synthetic intermediate that plays a significant role in the field of drug discovery and development. Its protected amine and functionalized aromatic ring make it an ideal starting material for the construction of complex heterocyclic systems, most notably quinazolinones. The utility of these scaffolds in the development of targeted therapies, such as kinase inhibitors for cancer treatment, underscores the importance of this versatile building block in advancing medicinal chemistry. Researchers and scientists can leverage the properties of this compound to efficiently synthesize novel bioactive molecules with therapeutic potential.

References

Synthesis of N-Boc-N-methyl-4-chloroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-N-methyl-4-chloroanthranilic acid, a valuable building block in medicinal chemistry and organic synthesis. Systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, this compound incorporates a protected amine, a carboxylic acid, and a halogenated aromatic ring, making it a versatile precursor for the development of complex molecules, particularly heterocyclic systems.[1] The strategic placement of the chloro, N-methyl, and N-Boc groups significantly influences the molecule's reactivity and potential applications in drug discovery.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-chloroanthranilic acid. The proposed synthetic pathway involves:

-

N-methylation of 4-chloroanthranilic acid to produce N-methyl-4-chloroanthranilic acid.

-

N-Boc protection of N-methyl-4-chloroanthranilic acid to yield the final product.

This approach allows for the sequential and controlled introduction of the methyl and Boc groups onto the nitrogen atom of the anthranilic acid core.

Data Presentation

The following tables summarize representative quantitative data for the key transformations involved in the synthesis. The data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.

Table 1: N-Methylation of Anthranilic Acid Derivatives

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl anthranilate | Dimethyl sulfate | NaHCO₃ | Dioxane/Water | 60 | 1 | ~60 | Patent CA2001043A1 |

| Isatoic anhydride | Methyl iodide | Potassium hydroxide | DMF | 10-40 | Not specified | 85 | US Patent 7368592B1 |

Table 2: N-Boc Protection of Amines and Amino Acids

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Various amines | Di-tert-butyl dicarbonate | Triethylamine | CH₂Cl₂ | Room Temp | 2.5 | High | The Royal Society of Chemistry |

| meta-Amino benzoic acid | Boc-anhydride | Sodium carbonate | THF/Water | Room Temp | 12 | 91 | PMC |

| Various amines | Di-tert-butyl dicarbonate | None | Water/Acetone | Room Temp | 0.1-0.2 | High | NIH |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of N-methyl-4-chloroanthranilic acid

Principle: This step involves the direct methylation of the amino group of 4-chloroanthranilic acid. The use of a suitable base is crucial to deprotonate the amine and the carboxylic acid, facilitating the nucleophilic attack on the methylating agent.

Reagents and Materials:

-

4-chloroanthranilic acid

-

Dimethyl sulfate or Methyl iodide

-

Sodium hydroxide or Potassium carbonate

-

Methanol or Dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-chloroanthranilic acid (1 equivalent) in a suitable solvent such as methanol or DMF.

-

Add a base, such as sodium hydroxide (2.2 equivalents) or potassium carbonate (2.5 equivalents), to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath.

-

Slowly add the methylating agent, such as dimethyl sulfate (1.2 equivalents) or methyl iodide (1.2 equivalents), dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to a pH of 3-4 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield crude N-methyl-4-chloroanthranilic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Principle: This step involves the protection of the secondary amine of N-methyl-4-chloroanthranilic acid with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[2] A base is used to facilitate the reaction.

Reagents and Materials:

-

N-methyl-4-chloroanthranilic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Citric acid solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve N-methyl-4-chloroanthranilic acid (1 equivalent) in a suitable solvent like dichloromethane or a mixture of THF and water.

-

Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents), to the solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure (if using DCM or THF).

-

If a biphasic system was used, separate the layers. If a single solvent was used, add water and ethyl acetate.

-

Wash the organic layer with a mild acidic solution (e.g., 5% citric acid) to remove any unreacted base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the potential role of this compound in a drug discovery context.

Caption: Synthetic workflow for this compound.

Caption: Role in a generic drug discovery workflow.

References

A Technical Guide to N-Boc-N-methyl-4-chloroanthranilic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-4-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound of significant interest in medicinal chemistry.[1] Its strategically functionalized structure, featuring a Boc-protected and N-methylated amine on a chlorinated anthranilic acid scaffold, makes it a highly valuable intermediate for the synthesis of complex heterocyclic molecules.[1] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its primary application as a precursor to bioactive compounds, particularly kinase inhibitors.

Core Compound Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, enabling appropriate reaction setup and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 285.72 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2] |

| CAS Number | 886362-06-7 | [1][2] |

| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |

| Density | 1.29 g/cm³ | [2] |

| Boiling Point | 406°C at 760 mmHg | [2] |

| Flash Point | 199.4°C | [2] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [3] |

Role in Synthetic Chemistry

This compound serves as a pre-functionalized and protected building block, which streamlines the synthesis of medicinally relevant compounds.[1] The anthranilic acid core is a well-established precursor for a wide array of bioactive molecules.[1] The specific modifications on this compound offer distinct advantages:

-

N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the amine functionality, allowing for controlled and selective reactions at other sites of the molecule. It can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization.[1]

-

N-Methyl Group : N-methylation can significantly impact the conformational preferences and biological activity of the final products derived from this intermediate.[1]

-

4-Chloro Substituent : The chlorine atom alters the electronic properties of the aromatic ring and provides a reactive handle for further molecular elaboration through reactions like cross-coupling.[1]

Its primary utility is as a key intermediate in the construction of heterocyclic systems, most notably quinazolinones.[1] Quinazolinones are a prominent class of compounds that exhibit a broad spectrum of biological activities and are a privileged scaffold for the development of kinase inhibitors.[1][4]

Representative Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

Step 1: N-Boc Protection of 2-Amino-4-chlorobenzoic acid

-

Dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-chloroanthranilic acid.

Step 2: N-Methylation

-

Suspend sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.

-

Add a solution of N-Boc-4-chloroanthranilic acid (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0°C and add methyl iodide (2.0 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to obtain this compound.

Application in Drug Discovery Workflow

The primary application of this compound is as a foundational building block for more complex, biologically active molecules. The following diagram illustrates its logical workflow in the synthesis of a generic kinase inhibitor, a common target in oncology drug development.

This workflow demonstrates the logical progression from the initial building block to a final drug candidate. The this compound is first used to construct the core quinazolinone scaffold. This intermediate is then further modified, often at the chloro-position, via cross-coupling reactions to add complexity and tune the molecule's properties for potent and selective inhibition of a target kinase, ultimately impacting cellular signaling pathways.

References

- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]

- 2. ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO - Safety Data Sheet [chemicalbook.com]

- 3. 886362-06-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

An In-depth Technical Guide to 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid (CAS No: 886362-06-7). Due to the limited availability of public data on this specific compound, this document summarizes the available physicochemical properties and presents a generalized synthetic approach based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in this molecule and as a starting point for further investigation.

Introduction

2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is a substituted anthranilic acid derivative. Its structure, featuring a tert-butoxycarbonyl (Boc) protected N-methylated amine and a chlorine atom on the benzoic acid backbone, suggests its potential utility as a versatile building block in medicinal chemistry and organic synthesis.[1] The Boc protecting group allows for controlled deprotection and subsequent functionalization of the amino group, while the carboxylic acid and chloro-substituent offer additional sites for molecular elaboration. Such scaffolds are of interest in the development of complex molecules, including heterocyclic systems for pharmaceutical applications.[1]

Physicochemical Properties

Detailed experimental data for 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is not widely available in the public domain. The following table summarizes the available and predicted properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 886362-06-7 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [2][3] |

| Molecular Weight | 285.72 g/mol | [2][3] |

| Physical State | Data not available | [2] |

| Color | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | 406°C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | Store at -20°C for long-term storage | [3] |

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid are not available in the reviewed literature. Researchers are advised to obtain experimental data for structural confirmation.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is not available in the public domain. However, a general synthetic strategy can be proposed based on standard organic chemistry transformations. The synthesis would likely involve two key steps starting from the commercially available 2-amino-4-chlorobenzoic acid:

-

N-methylation of the amino group.

-

Protection of the resulting secondary amine with a Boc group.

The following diagram outlines a generalized workflow for such a synthesis. Note: This is a theoretical workflow and has not been experimentally validated for this specific compound.

Caption: A generalized synthetic workflow for the preparation of the target compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity of 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid or its involvement in any signaling pathways. Its structural similarity to other anthranilic acid derivatives suggests potential applications in medicinal chemistry, but this would require experimental validation.

Safety Information

According to available safety data sheets for this compound, it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.[3][4] Work should be conducted in a well-ventilated area.[4]

Conclusion

2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid is a chemical compound with potential applications in synthetic organic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its specific properties, synthesis, and biological activity. This guide has compiled the limited information that is currently accessible. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

Determining the Solubility of n-Boc-n-methyl-4-chloroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of n-Boc-n-methyl-4-chloroanthranilic acid (CAS: 886362-06-7). As a key intermediate in medicinal chemistry, understanding its solubility is crucial for reaction optimization, formulation, and biological screening.[1] While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive overview of its predicted solubility characteristics based on its molecular structure. Furthermore, it details the standard experimental protocols for accurately determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data in their own laboratories. This guide includes detailed methodologies for the gold-standard shake-flask method and high-throughput kinetic assays, along with common analytical techniques for concentration determination.

Introduction to this compound

This compound is a synthetic organic compound featuring an anthranilic acid core.[1] The amino group is protected by a tert-butyloxycarbonyl (Boc) group and is also N-methylated, while the aromatic ring is substituted with a chlorine atom at the 4-position.[1] This combination of a protected amine, a carboxylic acid, and a halogenated benzene ring makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[1]

Compound Properties:

| Property | Value |

|---|---|

| CAS Number | 886362-06-7[2][3][4] |

| Molecular Formula | C₁₃H₁₆ClNO₄[2][3][4] |

| Molecular Weight | 285.72 g/mol [2][3][4] |

Predicted Solubility Profile

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar protecting group generally increases solubility in lipophilic (non-polar) organic solvents. The polarity and size of the amino acid side chain play a crucial role in its solubility.[5]

-

Anthranilic Acid Core & Carboxylic Acid: The carboxylic acid group is polar and can act as a hydrogen bond donor and acceptor, which would suggest solubility in polar protic solvents.

-

N-methyl Group: The methyl group slightly increases lipophilicity.

-

4-chloro Substituent: The chlorine atom adds to the molecule's hydrophobicity.

Based on these features, the compound is expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). Its solubility in polar protic solvents like methanol and ethanol is likely moderate, while it is expected to be sparingly soluble in aqueous buffers and non-polar solvents like hexanes.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to record their experimentally determined data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| e.g., Water | 25 | Shake-Flask | |||

| e.g., PBS (pH 7.4) | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., DMSO | 25 | Shake-Flask | |||

| e.g., DMF | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask |

| e.g., Dichloromethane | 25 | Shake-Flask | | | |

Experimental Protocols for Solubility Determination

To generate reliable solubility data, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[6][7][8]

-

Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[6] This is considered the "true" solubility and is typically determined using the shake-flask method.[9]

-

Kinetic Solubility is the concentration of a compound at which it precipitates from a solution when the solid is introduced from a concentrated organic stock solution (e.g., in DMSO).[6][8] This method is faster, uses less compound, and is well-suited for high-throughput screening in early drug discovery.[10][11]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves equilibrating an excess amount of the solid compound with the solvent over a prolonged period.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask. It is crucial that undissolved solid remains visible throughout the experiment to ensure a saturated solution.[12]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a rotary shaker or orbital incubator.[12] Equilibrium is typically reached within 24 to 72 hours.[12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][11]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol for Kinetic Solubility

Kinetic solubility assays are rapid methods used to assess the precipitation of a compound from a supersaturated solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO (e.g., 20 mM).[10]

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells.[10][11] This induces precipitation if the compound's solubility limit is exceeded. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[9][13]

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.[11][13]

-

Precipitate Detection/Separation:

-

Nephelometry (Turbidimetry): Measure the amount of precipitate by detecting light scattering. This gives a direct reading of precipitation.

-

Filtration/Centrifugation: Alternatively, use a filter plate to separate the precipitate from the solution. The concentration of the compound remaining in the filtrate is then determined.[11]

-

-

Analysis: Quantify the concentration of the dissolved compound in the clear solution or filtrate using HPLC-UV, LC-MS, or UV-Vis spectroscopy against a calibration curve.[11]

Analytical Methods for Concentration Determination

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method.[14] A calibration curve is generated using standard solutions of known concentrations.[14] The concentration of the unknown sample is determined by comparing its peak area to the calibration curve. This method has the advantage of separating the analyte from any impurities or degradation products.[15]

-

UV-Vis Spectroscopy: A faster, higher-throughput method suitable for compounds with a strong chromophore. A calibration curve is prepared, and the absorbance of the saturated solution is measured to determine the concentration. This method is less specific than HPLC and can be affected by UV-absorbing impurities.[15]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.

References

- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]

- 2. ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO price,buy ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO - chemicalbook [m.chemicalbook.com]

- 3. 886362-06-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. quora.com [quora.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. ovid.com [ovid.com]

An In-depth Technical Guide to the Synthesis of n-Boc-n-methyl-4-chloroanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of n-Boc-n-methyl-4-chloroanthranilic acid (2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid). This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic systems and pharmaceutical intermediates.

Primary Starting Material

The principal starting material for the synthesis of this compound is 4-chloroanthranilic acid . This commercially available compound serves as the foundational scaffold upon which the N-methyl and N-Boc functionalities are introduced.

Synthetic Pathways

There are two primary linear synthetic pathways for the preparation of this compound, differing in the sequence of N-methylation and N-Boc protection.

-

Pathway A: N-methylation of 4-chloroanthranilic acid followed by N-Boc protection.

-

Pathway B: N-Boc protection of 4-chloroanthranilic acid followed by N-methylation.

The choice between these pathways may depend on factors such as reagent availability, reaction scalability, and ease of purification of the intermediates.

Pathway A: N-Methylation Followed by N-Boc Protection

This is a common and often preferred route for the synthesis.

Workflow for Pathway A

Caption: Synthetic workflow for Pathway A.

Experimental Protocols for Pathway A

Step 1: Synthesis of 4-Chloro-2-(methylamino)benzoic Acid (N-Methylation)

This step involves the selective methylation of the amino group of 4-chloroanthranilic acid. A common method is reductive amination using formaldehyde followed by a reducing agent, or direct alkylation with a methylating agent.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, suspend 4-chloroanthranilic acid in a suitable solvent such as methanol or isopropanol.

-

Reagent Addition: Add an aqueous solution of formaldehyde (37%) to the suspension. The mixture is stirred at room temperature.

-

Reduction: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, is added to the mixture. The flask is then placed under a hydrogen atmosphere and stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to yield 4-chloro-2-(methylamino)benzoic acid.

Quantitative Data for N-Methylation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Chloroanthranilic Acid | 1.0 eq | Starting Material |

| Formaldehyde (37% aq.) | 1.1 - 1.5 eq | Methylating Agent |

| Hydrogenation Catalyst | 5-10 mol% | e.g., 5% Pd/C |

| Solvent | - | Methanol or Isopropanol |

| Temperature | Room Temperature to 50°C | |

| Reaction Time | 4 - 12 hours | Monitored by TLC |

| Typical Yield | 70 - 85% | After purification |

Step 2: Synthesis of this compound (N-Boc Protection)

The secondary amine of 4-chloro-2-(methylamino)benzoic acid is protected using di-tert-butyl dicarbonate (Boc)₂O.

Protocol: N-Boc Protection

-

Reaction Setup: Dissolve 4-chloro-2-(methylamino)benzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification is achieved by column chromatography or recrystallization.

Quantitative Data for N-Boc Protection

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Chloro-2-(methylamino)benzoic Acid | 1.0 eq | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.3 eq | Boc Protecting Agent |

| Base | 2.0 - 3.0 eq | e.g., NaHCO₃ or Et₃N |

| Solvent | - | THF/Water or Dioxane/Water |

| Temperature | Room Temperature | |

| Reaction Time | 6 - 24 hours | Monitored by TLC |

| Typical Yield | 85 - 95% | After purification |

Pathway B: N-Boc Protection Followed by N-Methylation

This alternative route first protects the amino group and then introduces the methyl group.

Workflow for Pathway B

Caption: Synthetic workflow for Pathway B.

Experimental Protocols for Pathway B

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic Acid (N-Boc Protection)

Protocol: N-Boc Protection

-

Reaction Setup: Dissolve 4-chloroanthranilic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

-

Base Addition: Add a base such as sodium hydroxide or sodium bicarbonate to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: After completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a cold dilute acid solution (e.g., citric acid or KHSO₄) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data for N-Boc Protection

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4-Chloroanthranilic Acid | 1.0 eq | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 eq | Boc Protecting Agent |

| Base | 2.0 eq | e.g., NaOH or NaHCO₃ |

| Solvent | - | Dioxane/Water or THF/Water |

| Temperature | Room Temperature | |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Typical Yield | 90 - 98% | After purification |

Step 2: Synthesis of this compound (N-Methylation)

The N-H of the Boc-protected amine is deprotonated with a strong base and then reacted with a methylating agent.

Protocol: N-Methylation

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 2-(tert-butoxycarbonylamino)-4-chlorobenzoic acid in a dry aprotic solvent such as anhydrous THF.

-

Deprotonation: Cool the solution in an ice bath (0°C) and add a strong base such as sodium hydride (NaH) portion-wise. The mixture is stirred until hydrogen evolution ceases.

-

Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is then acidified with a dilute acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data for N-Methylation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-(tert-Butoxycarbonylamino)-4-chlorobenzoic Acid | 1.0 eq | Starting Material |

| Sodium Hydride (NaH) | 2.2 eq | Strong Base |

| Methyl Iodide (CH₃I) | 1.5 eq | Methylating Agent |

| Solvent | - | Anhydrous THF |

| Temperature | 0°C to Room Temperature | |

| Reaction Time | 4 - 16 hours | Monitored by TLC |

| Typical Yield | 60 - 75% | After purification |

Summary and Comparison of Pathways

| Feature | Pathway A (Methylation First) | Pathway B (Boc Protection First) |

| Overall Yield | Generally higher | Can be lower due to the N-methylation step |

| Reagents | Milder conditions for methylation | Requires a strong base for N-methylation |

| Purification | Intermediates are often crystalline | N-Boc intermediate is typically a stable solid |

| Potential Issues | Risk of over-methylation (dimethylation) | Handling of sodium hydride |

Spectroscopic and Synthetic Profile of n-Boc-n-methyl-4-chloroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for n-Boc-n-methyl-4-chloroanthranilic acid. These predictions are derived from the known spectral properties of 4-chloroanthranilic acid, n-methylanthranilic acid, and n-Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet of Doublets | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~3.2 | Singlet | 3H | -NCH₃ |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~155 | -C=O (Boc) |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~123 | Ar-C |

| ~82 | -C(CH₃)₃ (Boc) |

| ~35 | -NCH₃ |

| ~28 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Boc group) |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1150 | Strong | C-O stretch (Boc group) |

| ~830 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 285.08 | [M]⁺ (for ³⁵Cl) |

| 287.08 | [M]⁺ (for ³⁷Cl) |

| 229.09 | [M - C₄H₈]⁺ |

| 185.03 | [M - Boc]⁺ |

| 170.01 | [M - Boc - CH₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-chloroanthranilic acid.

Step 1: N-methylation of 4-chloroanthranilic acid

-

Dissolve 4-chloroanthranilic acid in a suitable solvent such as methanol.

-

Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a base, for instance, potassium carbonate.

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting n-methyl-4-chloroanthranilic acid by recrystallization or column chromatography.

Step 2: N-Boc protection of n-methyl-4-chloroanthranilic acid

-

Dissolve the n-methyl-4-chloroanthranilic acid in a suitable solvent like a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and amino groups.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature overnight.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both spectra.

IR Spectroscopy

-

Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer.[2][3] Acquire the mass spectrum in both positive and negative ion modes.[2]

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

commercial availability of n-Boc-n-methyl-4-chloroanthranilic acid

An In-depth Technical Guide to N-Boc-N-methyl-4-chloroanthranilic Acid for Researchers and Drug Development Professionals

Introduction

This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound that serves as a highly versatile building block in medicinal chemistry and organic synthesis.[1] Its structure features an anthranilic acid core with the amino group protected by a tert-butyloxycarbonyl (Boc) group and an N-methyl group, and a chlorine atom at the 4-position. This specific combination of a protected amine, a carboxylic acid, and a halogenated aromatic ring makes it a valuable intermediate for synthesizing complex molecules, particularly heterocyclic systems and novel drug candidates.[1]

The presence of the Boc protecting group allows for controlled reactions, preventing the highly reactive amino group from engaging in unwanted side reactions during multi-step syntheses.[2][3] The N-methylation can significantly influence the conformational preferences and biological activity of the final products.[1] Furthermore, the chlorine atom provides a functional handle for further molecular modifications, such as cross-coupling reactions, expanding its synthetic utility.[1] This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its role in the drug discovery workflow.

Commercial Availability

This compound is readily available from several chemical suppliers. The compound is typically used for research and development purposes. Below is a summary of its key identifiers and representative commercial data.

| Property | Value | Source |

| CAS Number | 886362-06-7 | [1] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |

| Molecular Weight | 285.72 g/mol | [1] |

| Systematic Name | 2-((tert-butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid | [1] |

| MDL Number | MFCD03426356 | |

| Representative Suppliers | AK Scientific, Alichem, BIOFOUNT | |

| Typical Quantities | 100mg, 500mg, 5g, 10g, 25g | |

| Example Pricing | $1049.58 - $1520 for 25g |

Note: Pricing and availability are subject to change. Please consult supplier catalogs for current information.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-chloroanthranilic acid. A common and effective strategy involves the initial protection of the amino group with a Boc group, followed by N-methylation. This sequence prevents potential side reactions and allows for selective methylation of the nitrogen atom.

Plausible Synthetic Pathway

A logical and widely practiced approach for this synthesis is a two-step process:

-

N-Boc Protection: Reaction of the starting material, 4-chloroanthranilic acid, with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-chloroanthranilic acid.

-

N-Methylation: Subsequent methylation of the Boc-protected intermediate using a suitable methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.

Detailed Experimental Protocol

This protocol is based on well-established methods for the N-Boc protection and subsequent N-methylation of amino acids.[4]

Step 1: Synthesis of N-Boc-4-chloroanthranilic acid

-

Materials: 4-chloroanthranilic acid, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate, brine.

-

Procedure:

-

Dissolve 4-chloroanthranilic acid (1 equivalent) in a mixture of THF and water.

-

Add sodium bicarbonate (approx. 3 equivalents) to the solution.

-

Cool the mixture in an ice bath to 0°C.

-

Add di-tert-butyl dicarbonate (approx. 1.1 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 using a 1M HCl solution.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-chloroanthranilic acid. The product can be purified further by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Materials: N-Boc-4-chloroanthranilic acid, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-chloroanthranilic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add methyl iodide (a slight excess, e.g., 2-5 equivalents) to the solution.[4]

-

Carefully add sodium hydride (a slight excess, e.g., 2-5 equivalents) portion-wise to the stirred solution.[4] Vigorous bubbling (hydrogen gas evolution) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully by slowly adding water at 0°C.

-

Acidify the mixture with a suitable acid (e.g., 1M HCl) to pH 2-3 to protonate the carboxylate.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Role in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block in the synthesis of more complex drug candidates.[1] Its utility stems from the principles of protecting group chemistry, which is fundamental to modern organic synthesis and drug discovery.[2][3] The Boc group provides temporary protection for the amine, allowing chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without interference.[3]

The overall workflow illustrates how such a building block is incorporated into a drug discovery pipeline, from initial library synthesis to the identification of a lead compound.

Caption: Workflow for utilizing a building block in drug discovery.

The process begins with the building block, which undergoes reactions like amide coupling with a diverse set of other molecules to create a large chemical library. This library is then subjected to high-throughput screening against a specific biological target. Compounds that show activity ("hits") are further studied to understand the relationship between their structure and activity (SAR). This iterative process of synthesis and testing leads to the optimization of a "lead" compound, which may eventually become a drug candidate for preclinical studies.

Synthetic Logic Flow

The logic behind using a protected amino acid like this compound is to enable selective and sequential bond formation, which is the cornerstone of peptide and small molecule synthesis.

Caption: Synthetic logic using a Boc-protected amino acid building block.

This diagram illustrates the fundamental sequence:

-

The carboxylic acid of the Boc-protected building block is activated.

-

The activated acid reacts with a different amine to form a stable amide bond. The Boc group prevents the building block's own amine from reacting.

-

Once the desired bond is formed, the Boc group is removed under acidic conditions to reveal the free amine, which can be used for further reactions or represents the final desired structure.[5]

Conclusion

This compound is a commercially available and synthetically valuable compound for researchers in drug discovery and organic synthesis. Its protected and functionalized structure allows for its strategic incorporation into complex molecules, facilitating the creation of diverse chemical libraries for biological screening. The well-established protocols for its synthesis and the clear logic for its application underscore its importance as a key intermediate in the development of novel therapeutics.

References

- 1. This compound | 886362-06-7 | Benchchem [benchchem.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: n-Boc-n-methyl-4-chloroanthranilic acid in Peptide Synthesis and Related Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Boc-n-methyl-4-chloroanthranilic acid is a synthetic amino acid derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a Boc-protected N-methylated amine and a chloro-substituted aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic systems and peptide mimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, as it is stable under various conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]

This document provides detailed application notes and protocols for the use of this compound in synthetic applications, with a focus on its incorporation into peptide-like structures and its use as a precursor for pharmacologically relevant scaffolds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |

| CAS Number | 886362-06-7 | [1] |

| Molecular Formula | C13H16ClNO4 | [1] |

| Molecular Weight | 285.72 g/mol | [1] |

Applications in Synthesis

While direct incorporation into linear peptides is challenging due to steric hindrance, this compound is a key intermediate in the synthesis of peptide mimetics and other bioactive molecules.

-

Peptide Mimetics: This compound is a precursor for synthesizing benzodiazepines and quinazolinones, which are recognized as privileged scaffolds in drug discovery. These structures can mimic peptide secondary structures like β-turns.

-

Heterocyclic Chemistry: The anthranilic acid core is fundamental for building various heterocyclic systems that are of interest in pharmaceutical and materials science.[1]

-

Solid-Phase Synthesis: Although challenging, it can be incorporated into resin-bound peptides to generate complex structures, including cyclic peptides and peptide-drug conjugates.

Experimental Protocols

General Protocol for Solid-Phase Incorporation of this compound

This protocol is a generalized procedure based on standard methods for coupling sterically hindered N-methylated amino acids. Optimization may be required for specific peptide sequences.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU, or PyAOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Deprotection solution (e.g., 20-50% Trifluoroacetic acid in DCM)

-

Washing solvents (DMF, DCM, Isopropanol)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection (if applicable): Remove the N-terminal Boc group of the resin-bound peptide using 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM and IPA, followed by DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF.

-

Coupling:

-

Dissolve this compound (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated solution to the resin.

-

Allow the coupling reaction to proceed for 2-24 hours. Monitor the reaction using a Kaiser or Chloranil test. A double coupling may be necessary for completion.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

-

Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA, typically with scavengers.

Workflow for Solid-Phase Incorporation:

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Protocol for the Synthesis of a Benzodiazepine Scaffold

This protocol illustrates the use of this compound as a precursor for a 1,4-benzodiazepine-2,5-dione ring system, a common peptide mimetic.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling reagent (e.g., EDCI)

-

Base (e.g., N-methylmorpholine - NMM)

-

Solvents (e.g., DMF, THF)

-

Deprotection agent (e.g., TFA)

-

Cyclization agent (e.g., a base like potassium carbonate)

Procedure:

-

Coupling: Couple this compound with an amino acid ester using a standard coupling reagent like EDCI in the presence of a base such as NMM.

-

Boc Deprotection: Remove the Boc group with TFA to expose the N-methyl amine.

-

Cyclization: Induce intramolecular cyclization by treating the deprotected linear precursor with a base to form the 1,4-benzodiazepine-2,5-dione ring.

Logical Flow for Benzodiazepine Synthesis:

Caption: Logical workflow for the synthesis of a 1,4-benzodiazepine-2,5-dione scaffold.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when working with sterically hindered N-methylated amino acids. The following table provides a comparison of commonly used reagents.

| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Coupling Efficiency | Racemization Risk |

| HATU | (Internal HOAt) | DIPEA, NMM | 1-4 hours | High | Low |

| HBTU | HOBt | DIPEA, NMM | 2-6 hours | Moderate to High | Low |

| PyAOP | (Internal HOAt) | DIPEA | 1-4 hours | Very High | Very Low |

| PyBOP | HOBt | DIPEA | 2-6 hours | High | Low |

| DIC/HOBt | HOBt | - | 4-12 hours | Moderate | Moderate |

Signaling Pathways and Biological Applications

Currently, there is limited specific information in the public domain regarding the biological activity or associated signaling pathways of peptides containing this compound. However, the broader class of molecules accessible from this building block, such as quinazolinones and benzodiazepines, have a wide range of biological activities, including:

-

Anticancer Agents: Many quinazolinone derivatives have been investigated for their anticancer properties.

-

Anti-inflammatory Agents: Substituted anthranilic acids are known for their anti-inflammatory effects.

-

CNS Activity: Benzodiazepines are well-known for their effects on the central nervous system.

The incorporation of this moiety into peptide structures is an area of active research aimed at developing novel therapeutics with improved pharmacological profiles.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly peptide mimetics such as benzodiazepines and quinazolinones. While its direct incorporation into peptides using standard solid-phase synthesis is challenging due to steric hindrance, the use of potent coupling reagents can facilitate this process. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents and other advanced materials. Further research is needed to fully explore the biological activities of peptides and peptide mimetics derived from this unique building block.

References

Application Notes and Protocols: Synthesis of Quinazolinones using N-Boc-N-methyl-4-chloroanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of quinazolinone derivatives utilizing N-Boc-N-methyl-4-chloroanthranilic acid as a key building block. The quinazolinone framework is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The use of N-Boc protected anthranilic acids offers a strategic advantage in the synthesis of complex quinazolinones, particularly for producing chiral 2-alkylaminoquinazolinones with high enantiomeric purity.[4][5]

Introduction to Quinazolinone Synthesis

The synthesis of 4(3H)-quinazolinones is a cornerstone of heterocyclic chemistry, with various methods developed over the years. A common approach involves the condensation of anthranilic acid or its derivatives with a suitable C1 or C2 synthon. Traditional methods, such as the Niementowski reaction using formamide, often require high temperatures, which can lead to side reactions and limit the substrate scope.[3][6][7]

Modern synthetic strategies focus on milder reaction conditions and the use of pre-functionalized building blocks to achieve greater molecular diversity and control over stereochemistry. This compound is a valuable starting material in this context. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other sites of the molecule and can be readily removed under acidic conditions. The methyl group on the nitrogen and the chloro-substituent on the aromatic ring provide additional points for diversification, enabling the synthesis of a library of novel quinazolinone-based compounds for drug discovery programs.

A particularly effective modern method for constructing N-Boc-2-alkylaminoquinazolin-4(3H)-ones involves a one-pot, three-component protocol. This approach integrates an anthranilic acid, an N-Boc-amino acid, and an amine, mediated by reagents such as methanesulfonyl chloride (MsCl), N-methylimidazole (NMI), and copper(II) chloride.[4] The presence of CuCl₂ is often crucial for preserving the enantiomeric purity of the final product.[4]

Synthetic Workflow and Key Reactions

The synthesis of a quinazolinone from this compound can be envisioned through a multi-step, one-pot process. The general workflow involves the activation of a carboxylic acid, amide bond formation, and subsequent cyclization. A plausible reaction pathway, adapted from a known copper-mediated protocol for similar substrates, is outlined below.[4]

Caption: Generalized workflow for quinazolinone synthesis.

Experimental Protocols

The following protocol is an adapted, representative procedure for the synthesis of a quinazolinone derivative from this compound, based on a copper-mediated, three-component reaction.[4] Researchers should optimize the conditions for their specific substrates.

Protocol: One-Pot Synthesis of a Substituted Quinazolinone

Materials:

-

This compound

-

A primary amine (e.g., aniline or benzylamine)

-

Anhydrous Copper(II) chloride (CuCl₂)

-

4 Å Molecular Sieves (powdered and activated)

-

Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

N-methylimidazole (NMI)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (NEt₃)

-

Trimethylsilyl chloride (TMSCl)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), anhydrous CuCl₂ (0.25 mmol, 0.25 equiv.), and 4 Å molecular sieves (approx. 140 mg).

-

Solvent Addition: Add anhydrous DCM (15 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas and cool the mixture to -20 °C using a suitable cooling bath.

-

Activation: While stirring, add N-methylimidazole (1.0 mmol, 1.0 equiv.) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.0 mmol, 1.0 equiv.).

-

Stirring: Stir the reaction mixture at -20 °C for 1 hour.

-

Amine Addition: Add the desired primary amine (e.g., aniline, 1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Second Activation: After stirring for 1.5 hours at -20 °C, add another portion of methanesulfonyl chloride (1.2 mmol, 1.2 equiv.) and N-methylimidazole (2.0 mmol, 2.0 equiv.) dropwise.

-